Leucoson
Overview
Description
Leucoson is a potent anti-inflammatory compound widely used in the drug development of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease . It is also known as 2-(2-Phenylethylacetate)-4-carboxylthiazolidine .
Molecular Structure Analysis
Leucoson has the molecular formula C14H17NO4S and a molecular weight of 295.36 . The IUPAC name for Leucoson is 2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid .Physical And Chemical Properties Analysis
Leucoson is a white crystalline powder . It has a molecular weight of 295.35 and its formula is C14H17NO4S . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Scientific Research Applications
Neuropeptide Functions in Insects
The leucokinin (LK) family of neuropeptides, to which Leucoson presumably belongs, has been widely studied in invertebrates. A particular focus has been on Drosophila melanogaster (fruit fly), where the Drosophila leucokinin (DLK) was identified and characterized. DLK was found to stimulate fluid secretion in renal tubules of Drosophila and to elevate intracellular calcium levels, suggesting its significant role in insect renal physiology (Terhzaz et al., 1999).
Cell Affinity and Neural Development
Leucine-rich repeat (LRR) proteins, which could include Leucoson analogs, have been implicated in cell affinity differences and neural development. In chickens, the study of Lrrn1, related to Drosophila TRN/CAPS proteins, showed its dynamic expression in the neural plate and tube. This expression pattern is associated with the formation of boundary regions in the central nervous system, indicating a potential role in compartmentalization and neural patterning (Andreae et al., 2007).
G-Protein-Coupled Receptor Analysis
Leucokinins also interact with G-protein-coupled receptors. A systematic analysis in Drosophila melanogaster identified a leucokinin receptor with roles in hindgut motility and renal fluid secretion. This study highlighted novel roles for leucokinin signaling in various tissues, including the gonads, and proposed the existence of multiple receptors due to the wide concentration range over which leucokinin acts (Radford et al., 2002).
Microbial Decom
position and Nutrient CyclingThe balance between the uptake of leucine and its extracellular hydrolytic production from peptide substrates was studied to understand microbial decomposition in aquatic environments. This research is crucial for comprehending how microorganisms contribute to nutrient cycling in natural water bodies. The study used leucine as a marker for the leucine pool and investigated how its turnover rates reflect environmental impacts on decomposition processes (Hoppe et al., 1988).
Ribosomal Protein Synthesis and Assembly
Investigations into the incorporation of leucine into the protein moiety of ribosomes in E. coli have been significant for understanding ribosome synthesis. This research explored how labeled leucine is directly incorporated into ribosomes, contributing to our knowledge of protein synthesis and information transfer at the molecular level (Britten et al., 1962).
Meal Size Regulation in Drosophila
The leucokinin pathway in Drosophila has been studied for its role in regulating meal size. Mutations in the leucokinin neuropeptide and its receptor genes were found to affect meal size and frequency, indicating the pathway's significant role in energy balance and feeding behavior in Drosophila (Al-Anzi et al., 2010).
Leucine's Role in Metabolic and Signal Transduction Processes
Leucine's importance extends beyond its fundamental role in protein synthesis. It serves as an energy substrate and modulates muscle protein synthesis via the insulin-signaling pathway. A study developed genetically encoded nanosensors for real-time in vivo measurement of leucine at the cellular level, highlighting its dynamic role in metabolism and cellular signaling (Mohsin et al., 2013).
Future Directions
properties
IUPAC Name |
2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-2-19-14(18)11(9-6-4-3-5-7-9)12-15-10(8-20-12)13(16)17/h3-7,10-12,15H,2,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBMTQVSHNQIFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1NC(CS1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941264 | |
Record name | 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leucogen | |
CAS RN |
1950-36-3 | |
Record name | Leyk | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1950-36-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUCOGEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZB58O726V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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